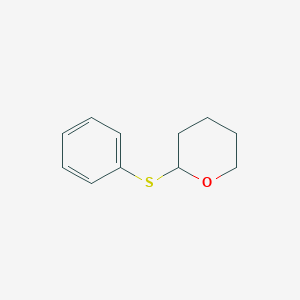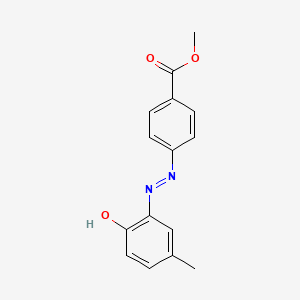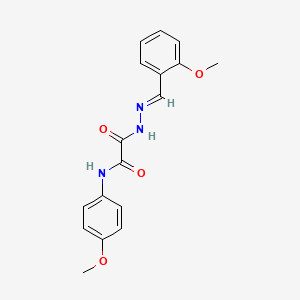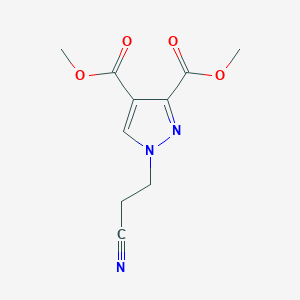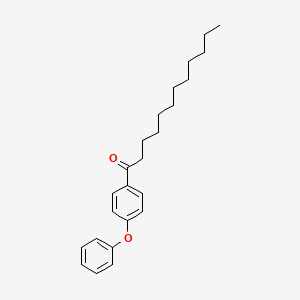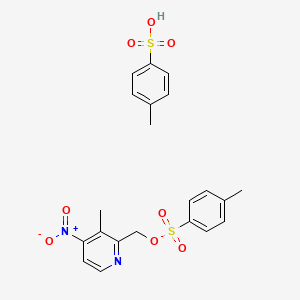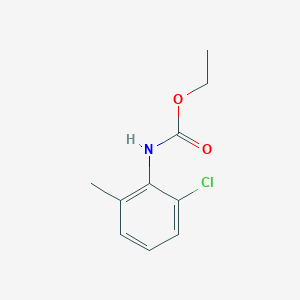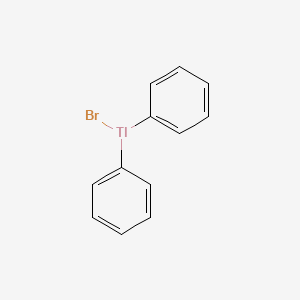
Thallium, bromodiphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thallium, bromodiphenyl- is a chemical compound that combines thallium, a heavy metal, with bromodiphenyl, an organic moiety. Thallium is known for its high toxicity and has been used in various industrial applications. The combination with bromodiphenyl introduces unique properties that make this compound of interest in scientific research and industrial applications.
Méthodes De Préparation
The synthesis of thallium, bromodiphenyl- typically involves the reaction of thallium salts with bromodiphenyl compounds. One common method is the reaction of thallium(I) bromide with diphenyl compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Analyse Des Réactions Chimiques
Thallium, bromodiphenyl- undergoes various chemical reactions, including:
Oxidation: Thallium in the compound can be oxidized to higher oxidation states using strong oxidizing agents.
Reduction: The compound can be reduced back to thallium(I) using reducing agents like hydrogen or sodium borohydride.
Substitution: Bromine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents. Common reagents include halogens, hydrogen, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Thallium, bromodiphenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with cellular components.
Medicine: Investigated for potential therapeutic applications, although its high toxicity limits its use.
Industry: Utilized in the production of specialized materials and as a component in certain types of sensors and detectors.
Mécanisme D'action
The mechanism of action of thallium, bromodiphenyl- involves its interaction with cellular components, particularly proteins and enzymes. Thallium ions can interfere with potassium channels and other ion transport mechanisms, leading to cellular dysfunction. The bromodiphenyl moiety may also interact with cellular membranes and proteins, contributing to the compound’s overall biological effects.
Comparaison Avec Des Composés Similaires
Thallium, bromodiphenyl- can be compared with other thallium compounds such as thallium(I) chloride and thallium(III) oxide. Unlike these simpler compounds, thallium, bromodiphenyl- has a more complex structure that introduces additional reactivity and potential applications. Similar compounds include:
Thallium(I) chloride: A simpler thallium compound with fewer applications.
Thallium(III) oxide: Known for its use in high-temperature superconductors and other specialized materials.
Thallium bromide: Used in infrared detectors and other optical applications.
Thallium, bromodiphenyl- stands out due to its unique combination of organic and inorganic components, offering a broader range of applications and reactivity.
Propriétés
Numéro CAS |
10192-61-7 |
|---|---|
Formule moléculaire |
C12H10BrTl |
Poids moléculaire |
438.49 g/mol |
Nom IUPAC |
bromo(diphenyl)thallane |
InChI |
InChI=1S/2C6H5.BrH.Tl/c2*1-2-4-6-5-3-1;;/h2*1-5H;1H;/q;;;+1/p-1 |
Clé InChI |
LCUSYPPVRICFIL-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[Tl](C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


